molecular formula C15H23N3O B8110404 4-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

4-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B8110404
M. Wt: 261.36 g/mol
InChI Key: USGBWJOAJQBGJI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridine class, characterized by a bicyclic structure combining pyrazole and pyridine rings. Its core structure (pyrazolo[3,4-c]pyridine) is substituted with two cyclopropylmethyl groups: one at the 1-position and a cyclopropylmethoxy-methyl group at the 4-position.

Properties

IUPAC Name

4-(cyclopropylmethoxymethyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-11(1)8-18-15-7-16-5-13(14(15)6-17-18)10-19-9-12-3-4-12/h6,11-13,16H,1-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGBWJOAJQBGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=N2)C(CNC3)COCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS No. 1422065-17-5) is a novel compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H23N3O
  • Molecular Weight : 261.36 g/mol
  • CAS Number : 1422065-17-5

The compound exhibits its biological effects primarily through modulation of phosphodiesterase (PDE) enzymes, particularly PDE4. PDEs are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a significant role in various physiological processes including inflammation and immune response.

Inhibition of PDE4

Research indicates that compounds structurally similar to 4-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine show potent inhibition of PDE4 activity. For instance:

Compound NameConditionIC50 (µM)Reference
RolipramDepression0.24
TanimilastCOPD0.026
FCPR16Neuroinflammation0.031

The inhibition of PDE4 leads to increased cAMP levels, which can result in anti-inflammatory effects and modulation of immune responses.

Anti-inflammatory Effects

Studies have shown that the compound can significantly reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect has been observed in various in vivo models:

  • Asthma Models : The compound demonstrated efficacy in reducing airway hyperreactivity and eosinophilic inflammation in guinea pig models of asthma.

Antitumor Activity

Recent investigations have revealed that the compound possesses selective antitumor activity against hepatocellular carcinoma (HCC). This activity appears to be independent of its PDE inhibition capability, suggesting alternative pathways may be involved.

Case Studies

  • Asthma Treatment : In a study involving guinea pigs exposed to allergens, administration of the compound resulted in a significant decrease in airway resistance and inflammatory cell infiltration compared to controls.
  • Cancer Research : A series of experiments demonstrated that the compound inhibited tumor growth in HCC models, with mechanisms involving apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Pyrazolo[3,4-c]pyridine Derivatives

  • Compound A (): Features a 1-(4-methoxyphenyl) group and a 7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl] substituent. The molecular weight (459.50) is higher than the target compound due to bulkier substituents. The methoxyphenyl group enhances lipophilicity, while the oxopiperidinyl group may influence hydrogen-bonding interactions .
  • Compound B (): Contains a fluorobenzyl group and a pyrrole-carbonyl moiety.

Pyrazolo[4,3-c]pyridine Derivatives

  • Compound C (): Substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group and a methyl group. The hydrochloride salt improves aqueous solubility .
  • Compound D (): A simpler derivative with a cyclopropyl group and a dihydrochloride salt. Its lower molecular weight (163.22) and polar salt form enhance solubility but may reduce membrane permeability .

Substituent Effects

Compound Substituents Molecular Weight Key Properties Evidence ID
Target Compound 1-(Cyclopropylmethyl), 4-((cyclopropylmethoxy)methyl) ~350–370* High lipophilicity, metabolic stability N/A
Compound A 1-(4-Methoxyphenyl), 7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl] 459.50 Enhanced H-bonding, moderate solubility
Compound B 1-(4-Fluorobenzyl), pyrrole-carbonyl 558.60 High steric hindrance, potential toxicity
Compound C 3-(3-Cyclopropyl-oxadiazolyl), methyl, hydrochloride ~300–320* Improved solubility, altered geometry

*Estimated based on structural analogs.

Research Implications and Gaps

  • Structural Insights : The [3,4-c] core in the target compound may favor planar binding to flat enzyme pockets, whereas [4,3-c] derivatives (e.g., Compound C) could adopt distinct conformations .
  • Synthetic Optimization : Green chemistry approaches (e.g., ionic liquids in ) could be adapted for scalable synthesis of the target compound .

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